

1-Pyridin-4-ylpiperidin-4-one physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Pyridin-4-ylpiperidin-4-one

Cat. No.: B1312640

[Get Quote](#)

An In-depth Technical Guide to 1-Pyridin-4-ylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

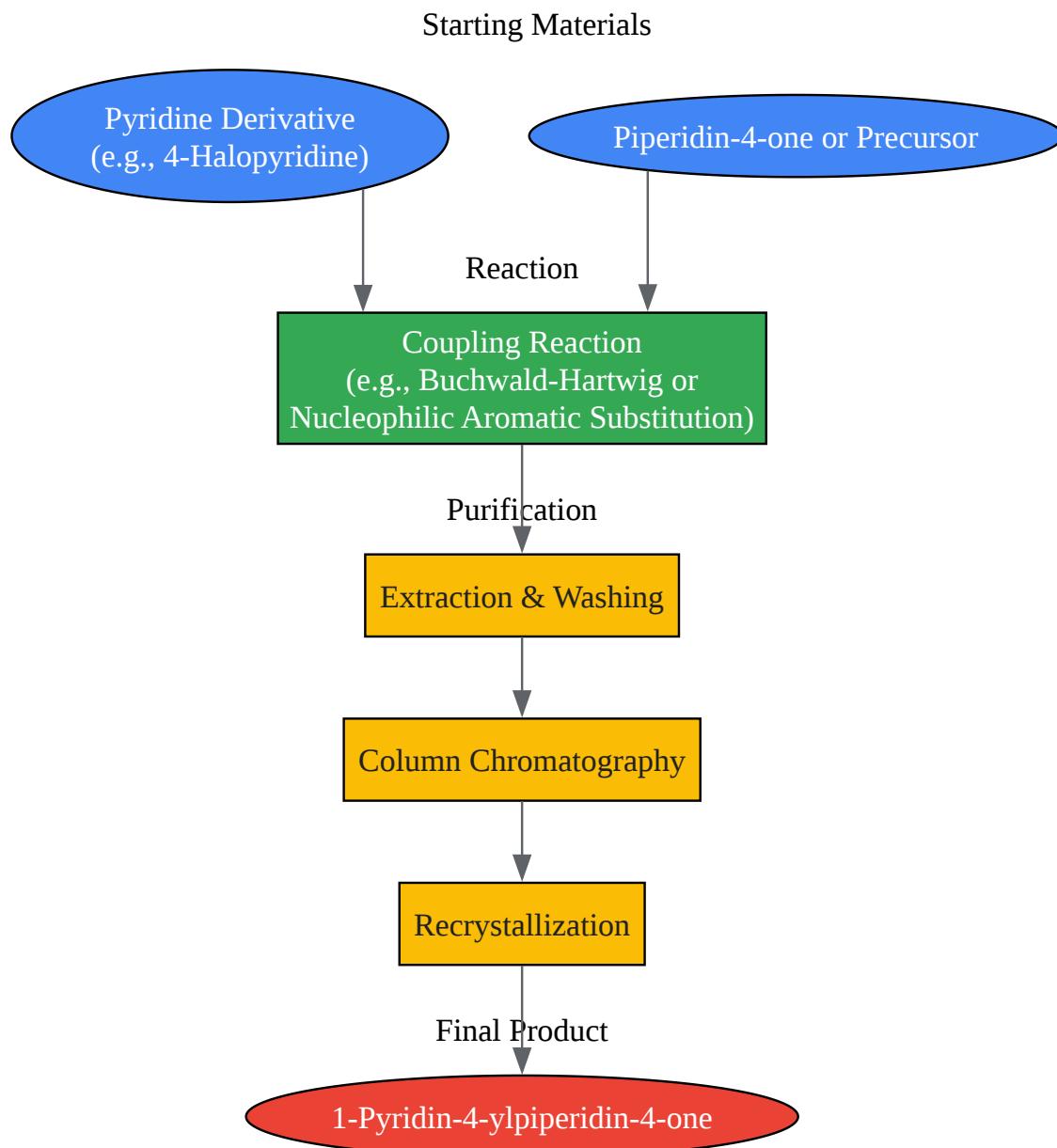
Introduction

1-Pyridin-4-ylpiperidin-4-one is a heterocyclic compound featuring a pyridine ring linked to a piperidin-4-one moiety. This chemical structure is of significant interest in medicinal chemistry and drug discovery due to the established pharmacological importance of both the piperidine and pyridine scaffolds. Piperidin-4-one derivatives are recognized as versatile intermediates in the synthesis of a wide range of biologically active molecules, exhibiting activities such as anticancer, antiviral, and antimicrobial effects. Similarly, the pyridine ring is a common feature in many pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Pyridin-4-ylpiperidin-4-one**, alongside a discussion of general synthetic approaches and the potential biological significance of this structural class.

Core Physical and Chemical Properties

The fundamental physicochemical properties of **1-Pyridin-4-ylpiperidin-4-one** (CAS No: 126832-81-3) are summarized below. These properties are crucial for its handling, characterization, and application in a research and development setting.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₂ O	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	176.22 g/mol	--INVALID-LINK--
Boiling Point	340.797 °C at 760 mmHg	--INVALID-LINK--
Density	1.164 g/cm ³	--INVALID-LINK--
Flash Point	159.908 °C	--INVALID-LINK--


Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1-Pyridin-4-ylpiperidin-4-one** is not readily available in publicly accessible literature, general synthetic strategies for related compounds provide a likely pathway. The synthesis of piperidin-4-one derivatives often involves multicomponent reactions, such as the Mannich condensation.[\[1\]](#)[\[2\]](#)

A plausible synthetic approach for **1-Pyridin-4-ylpiperidin-4-one** would involve the reaction of 4-aminopyridine with a suitable piperidin-4-one precursor or a related cyclization reaction. For instance, the synthesis of the related compound, 1-(Pyridin-4-yl)-piperidine-4-carboxylic acid, involves the reaction of 4-chloropyridine hydrochloride with ethyl isonipecotate in the presence of a base.[\[1\]](#) This suggests that a similar nucleophilic aromatic substitution reaction could be a viable route.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of N-aryl piperidin-4-one derivatives, which could be adapted for the synthesis of **1-Pyridin-4-ylpiperidin-4-one**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of N-aryl piperidin-4-ones.

Note: This is a conceptual workflow. The specific reagents, catalysts, solvents, and reaction conditions would need to be optimized for the synthesis of **1-Pyridin-4-ylpiperidin-4-one**.

Spectral Characterization

Detailed experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **1-Pyridin-4-ylpiperidin-4-one** are not currently available in the public domain. Commercial suppliers may offer this data upon request with a purchase. However, based on the chemical structure, the expected spectral characteristics can be predicted:

- ^1H NMR: Signals corresponding to the protons on the pyridine ring would be expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the piperidinone ring would likely appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm).
- ^{13}C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the piperidinone ring (around δ 200-210 ppm), as well as signals for the carbons of the pyridine and piperidine rings.
- IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone would be a prominent feature, typically in the range of $1700\text{-}1725\text{ cm}^{-1}$. Bands associated with C-N and aromatic C=C and C=N stretching would also be present.
- Mass Spectrometry: The molecular ion peak (M^+) would be expected at an m/z value corresponding to the molecular weight of the compound (176.22).

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the involvement of **1-Pyridin-4-ylpiperidin-4-one** in signaling pathways have not been identified in the reviewed literature. However, the broader classes of molecules to which it belongs, piperidin-4-ones and pyridinones, are known to possess a wide range of pharmacological activities.^{[3][4][5]}

The piperidin-4-one scaffold is a key pharmacophore in many compounds with demonstrated anticancer and anti-HIV activities.^[3] The versatility of this core structure allows for modifications that can lead to interactions with various biological targets.

Pyridinone derivatives are also recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.^{[4][5]} They can act as hydrogen bond donors and acceptors, making them effective fragments in drug design, particularly as kinase hinge-binding motifs.

Given its structural features, **1-Pyridin-4-ylpiperidin-4-one** could potentially be investigated for its activity in various signaling pathways, particularly those involving kinases, where the pyridine and piperidinone moieties could interact with the ATP-binding site or allosteric sites. However, without experimental data, any discussion of its specific biological targets or mechanism of action remains speculative.

The following diagram illustrates a hypothetical workflow for the biological evaluation of a novel compound like **1-Pyridin-4-ylpiperidin-4-one**.

Initial Screening

Compound Library
(including 1-Pyridin-4-ylpiperidin-4-one)

High-Throughput Screening
(e.g., Kinase Panel)

Hit Validation

Dose-Response Assays
(IC₅₀/EC₅₀ Determination)

Selectivity Profiling

Mechanism of Action

Cell-Based Assays
(e.g., Western Blot for
Signaling Pathway Modulation)

Target Engagement Assays

In Vivo Studies

Animal Models of Disease

[Click to download full resolution via product page](#)

A general workflow for the biological evaluation of a new chemical entity.

Conclusion

1-Pyridin-4-ylpiperidin-4-one is a compound with a chemical structure that suggests potential for biological activity, drawing from the well-established pharmacological profiles of both piperidin-4-ones and pyridines. While its fundamental physical properties are documented, a comprehensive understanding of this molecule is currently limited by the lack of publicly available detailed experimental data, including specific synthesis protocols, spectral characterization, and biological activity studies. This technical guide has summarized the available information and provided a framework for its potential synthesis and biological evaluation. Further research is warranted to fully elucidate the chemical and biological profile of **1-Pyridin-4-ylpiperidin-4-one** and to explore its potential as a lead compound or intermediate in drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(PYRIDIN-4-YL)-PIPERIDINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. m.molbase.com [m.molbase.com]
- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-Pyridin-4-ylpiperidin-4-one physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1312640#1-pyridin-4-ylpiperidin-4-one-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com